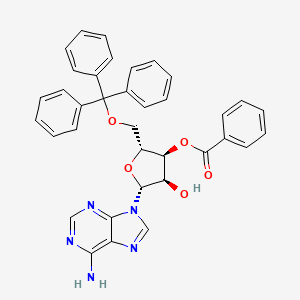
H-DL-Pen(adenosyl)(adenosyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Pen(adenosyl)(adenosyl)-OH is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of adenosyl groups, which are known for their biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pen(adenosyl)(adenosyl)-OH typically involves the coupling of adenosyl groups with a penultimate amino acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper formation of the compound. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The purification process is also critical, often involving chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Pen(adenosyl)(adenosyl)-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of reduced derivatives. Substitution reactions can produce a wide range of products depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
H-DL-Pen(adenosyl)(adenosyl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s adenosyl groups are biologically significant, making it useful in studies related to cellular metabolism and enzyme activity.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which H-DL-Pen(adenosyl)(adenosyl)-OH exerts its effects involves its interaction with specific molecular targets. The adenosyl groups play a crucial role in this process, often participating in enzymatic reactions and metabolic pathways. The compound’s ability to interact with these targets makes it valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosylcobalamin: A coenzyme form of vitamin B12, known for its role in cellular metabolism.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.
Uniqueness
H-DL-Pen(adenosyl)(adenosyl)-OH is unique due to its specific structure, which combines adenosyl groups with a penultimate amino acid derivative
Eigenschaften
Molekularformel |
C15H22N6O5S |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-15(2,10(16)14(24)25)27-3-6-8(22)9(23)13(26-6)21-5-20-7-11(17)18-4-19-12(7)21/h4-6,8-10,13,22-23H,3,16H2,1-2H3,(H,24,25)(H2,17,18,19)/t6-,8-,9-,10?,13-/m1/s1 |
InChI-Schlüssel |
ATGWONWTBUCXGC-XOKZJJQCSA-N |
Isomerische SMILES |
CC(C)(C(C(=O)O)N)SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)SCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
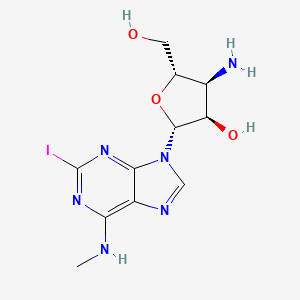
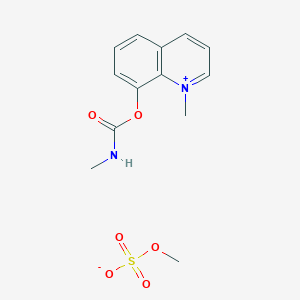
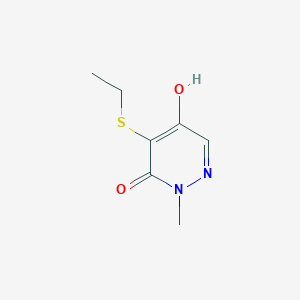
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
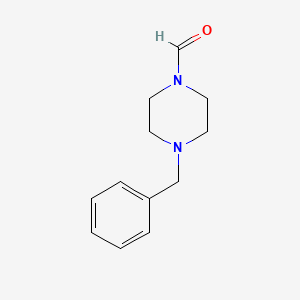
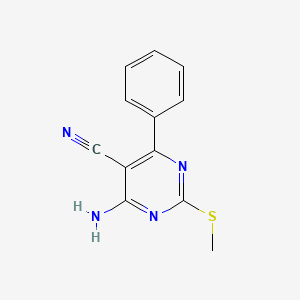

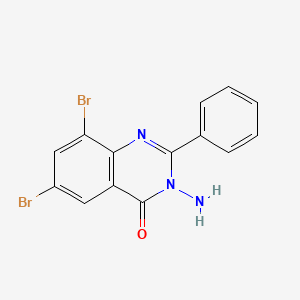
![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
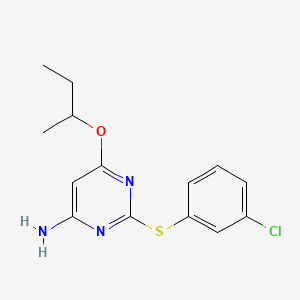
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
